molecular formula C13H26O B12552479 5-Methyldodecan-3-one CAS No. 145123-02-0

5-Methyldodecan-3-one

Cat. No.: B12552479
CAS No.: 145123-02-0
M. Wt: 198.34 g/mol
InChI Key: YWTLQKATMKGMPN-UHFFFAOYSA-N
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Description

5-Methyldodecan-3-one is an organic compound with the molecular formula C13H26O It is a ketone with a twelve-carbon chain and a methyl group attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyldodecan-3-one can be achieved through several methods. One common approach involves the oxidation of 5-methyldodecan-3-ol using an oxidizing agent such as chromium trioxide or potassium permanganate. The reaction is typically carried out under acidic conditions to facilitate the oxidation process.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 5-methyldodecan-3-ol. This process involves the use of a metal catalyst, such as palladium or platinum, at elevated temperatures. The reaction conditions are optimized to achieve high yields and purity of the desired ketone.

Chemical Reactions Analysis

Types of Reactions

5-Methyldodecan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: It can be reduced to the corresponding alcohol, 5-methyldodecan-3-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ketone group can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in sulfuric acid or potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of 5-methyldodecanoic acid.

    Reduction: Formation of 5-methyldodecan-3-ol.

    Substitution: Formation of various substituted ketones depending on the nucleophile used.

Scientific Research Applications

5-Methyldodecan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Methyldodecan-3-one involves its interaction with specific molecular targets. As a ketone, it can participate in various biochemical pathways, including enzyme-catalyzed reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and undergo nucleophilic attack, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    5-Methyldodecan-3-ol: The corresponding alcohol of 5-Methyldodecan-3-one.

    5-Methyldodecanoic acid: The oxidized form of this compound.

    10-Methyldodecan-5-olide: A structurally similar lactone.

Uniqueness

This compound is unique due to its specific ketone structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.

Properties

CAS No.

145123-02-0

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

5-methyldodecan-3-one

InChI

InChI=1S/C13H26O/c1-4-6-7-8-9-10-12(3)11-13(14)5-2/h12H,4-11H2,1-3H3

InChI Key

YWTLQKATMKGMPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)CC(=O)CC

Origin of Product

United States

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